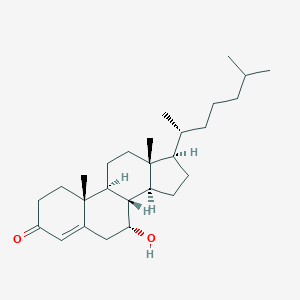

7alpha-Hydroxy-4-cholesten-3-one

Descripción

Context of Endogenous Sterol Biotransformation Pathways

Endogenous sterols, most notably cholesterol, are fundamental molecules in human physiology, serving as structural components of cell membranes and precursors to essential bioactive compounds. The body employs intricate biotransformation pathways to manage sterol levels and convert them into other vital substances, such as steroid hormones. These metabolic routes are tightly regulated and involve a host of specialized enzymes. The transformation of sterols is a critical aspect of maintaining metabolic equilibrium, and disruptions in these pathways can be indicative of various disease states.

The biotransformation of cholesterol is not limited to hormone production; a primary catabolic route is its conversion into bile acids in the liver. This process is essential for the elimination of excess cholesterol from the body. The enzymatic modification of the cholesterol structure is a multi-step process, yielding a series of intermediate compounds, each with its own metabolic significance.

Overview of Bile Acid Biosynthesis and Hepatic Homeostasis

Bile acid synthesis is a cornerstone of hepatic homeostasis, the process by which the liver maintains a stable internal environment. It represents the major pathway for cholesterol catabolism in mammals. This intricate process begins with the hydroxylation of cholesterol, a reaction catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1). wikipedia.org This is the rate-limiting step in the classical, or neutral, bile acid synthesis pathway, making CYP7A1 a key regulatory point. nih.gov

The product of this initial reaction, 7α-hydroxycholesterol, is then further metabolized. The subsequent step involves the action of 3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase, which converts 7α-hydroxycholesterol into 7α-Hydroxy-4-cholesten-3-one (C4). medchemexpress.com This positions C4 as a direct and crucial intermediate in the formation of the primary bile acids, cholic acid and chenodeoxycholic acid. wikipedia.org The concentration of C4 in the bloodstream is, therefore, a direct reflection of the rate of bile acid synthesis, mirroring the activity of the CYP7A1 enzyme. nih.govnih.gov

The entire process is governed by a sophisticated negative feedback mechanism. Bile acids that are reabsorbed from the intestine travel back to the liver and suppress the activity of CYP7A1, thus down-regulating their own production. wikipedia.org This enterohepatic circulation is vital for maintaining the appropriate size of the bile acid pool and ensuring proper lipid digestion and absorption without causing cellular toxicity from excess bile acids.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h15,17-18,21-25,29H,6-14,16H2,1-5H3/t18-,21-,22+,23+,24-,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOIZWEJGGCZDOL-RQDYSCIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191938 | |

| Record name | 7alpha-Hydroxy-4-cholesten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7a-Hydroxy-cholestene-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001993 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3862-25-7 | |

| Record name | 7α-Hydroxy-4-cholesten-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3862-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7alpha-Hydroxy-4-cholesten-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003862257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7alpha-Hydroxy-4-cholesten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7a-Hydroxy-cholestene-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001993 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biochemical Pathways of 7alpha Hydroxy 4 Cholesten 3 One Formation

Initial Hydroxylation of Cholesterol by Hepatic Cholesterol 7alpha-Hydroxylase (CYP7A1)

Table 1: Overview of Cholesterol 7alpha-Hydroxylase (CYP7A1)

| Feature | Description |

|---|---|

| Enzyme Name | Cholesterol 7alpha-hydroxylase (CYP7A1) |

| Location | Endoplasmic Reticulum of Hepatocytes |

| Function | Catalyzes the first and rate-limiting step in the classical bile acid synthesis pathway. nih.gov |

| Reaction | Converts cholesterol to 7alpha-hydroxycholesterol (B24266) by adding a hydroxyl group at the 7-alpha position. wikipedia.org |

| Cofactors | Requires NADPH and molecular oxygen. researchgate.net |

Subsequent Oxidation and Isomerization by 3beta-Hydroxysteroid Dehydrogenase

Following the initial hydroxylation, 7alpha-hydroxycholesterol serves as the substrate for the next enzymatic step. wikipedia.org The enzyme 3beta-hydroxy-delta-5-C27-steroid oxidoreductase, also known as 3beta-hydroxysteroid dehydrogenase type 7 (HSD3B7), acts on 7alpha-hydroxycholesterol. uniprot.orgnih.gov This enzyme catalyzes a two-part reaction: the oxidation of the 3beta-hydroxyl group to a 3-keto group and the isomerization of the double bond from the delta-5 to the delta-4 position of the steroid nucleus. nih.gov The product of this reaction is 7alpha-Hydroxy-4-cholesten-3-one. uniprot.orgnih.gov

Table 2: HSD3B7 Catalyzed Reaction

| Substrate | Enzyme | Product |

Position of this compound in the Classical (Neutral) Pathway of Bile Acid Synthesis

This compound is a crucial branch-point intermediate in the classical pathway. researchgate.net After its formation from 7alpha-hydroxycholesterol, it can be further metabolized along two different routes to form the two primary bile acids in humans: cholic acid and chenodeoxycholic acid. wikipedia.orgnih.gov

Path to Cholic Acid: this compound can be hydroxylated at the 12-alpha position by the enzyme 7alpha-hydroxycholest-4-en-3-one 12alpha-hydroxylase (CYP8B1) to form 7alpha,12alpha-dihydroxycholest-4-en-3-one (B25033). wikipedia.orgwikipedia.org This intermediate is then further processed to yield cholic acid. wikipedia.org

Path to Chenodeoxycholic Acid: Alternatively, if the 12-alpha hydroxylation does not occur, this compound is directed down a series of reactions that lead to the formation of chenodeoxycholic acid. wikipedia.orgnih.gov

Therefore, the activity of the enzyme CYP8B1 on this compound is a key determinant of the ratio of cholic acid to chenodeoxycholic acid produced by the liver. wikipedia.org The concentration of this compound in the serum is often used as a biomarker that reflects the rate of bile acid synthesis. nih.govnih.gov

Table 3: Simplified Flow of the Classical Bile Acid Pathway

| Precursor/Intermediate | Enzyme | Product/Intermediate |

|---|---|---|

| Cholesterol | Cholesterol 7alpha-hydroxylase (CYP7A1) | 7alpha-hydroxycholesterol |

| 7alpha-hydroxycholesterol | 3beta-hydroxysteroid dehydrogenase (HSD3B7) | This compound |

| This compound | Sterol 12alpha-hydroxylase (CYP8B1) | Precursors to Cholic Acid |

| This compound | (Pathway continues without CYP8B1) | Precursors to Chenodeoxycholic Acid |

Table of Compound Names

| Compound Name |

|---|

| 7alpha,12alpha-dihydroxycholest-4-en-3-one |

| This compound |

| 7alpha-hydroxycholesterol |

| Chenodeoxycholic acid |

| Cholic acid |

Metabolism and Downstream Conversions of 7alpha Hydroxy 4 Cholesten 3 One

Diversion Towards Cholic Acid Synthesis

The pathway leading to cholic acid is initiated by the introduction of a hydroxyl group at the 12-alpha position of the 7alpha-hydroxy-4-cholesten-3-one molecule.

Role of 7alpha-Hydroxycholest-4-en-3-one 12alpha-Hydroxylase (CYP8B1)

The enzyme responsible for this critical hydroxylation step is 7alpha-hydroxycholest-4-en-3-one 12alpha-hydroxylase, a member of the cytochrome P450 superfamily, specifically CYP8B1. ontosight.aiwikipedia.org This enzyme catalyzes the conversion of this compound to 7alpha,12alpha-dihydroxycholest-4-en-3-one (B25033). ontosight.aiwikipedia.org The activity of CYP8B1 is a determining factor in the production of cholic acid. wikipedia.org In fact, the presence and activity of CYP8B1 essentially directs the metabolic flow towards cholic acid synthesis. researchgate.net Research has shown that recombinant CYP8B1 can effectively perform this reaction with a Michaelis constant (Km) of 0.5 μM and a catalytic rate (kcat) of 7.4 min−1. nih.gov

Subsequent Reductions and Transformations to Cholic Acid Precursors

Following the 12alpha-hydroxylation step, the resulting 7alpha,12alpha-dihydroxycholest-4-en-3-one undergoes a series of further enzymatic modifications. These include reductions and side-chain oxidation to ultimately form cholic acid. nih.gov This tri-hydroxy bile acid plays a significant role in the solubilization of cholesterol and other lipids in the intestine. wikipedia.org

Conversion to Chenodeoxycholic Acid Precursors

In the absence of 12alpha-hydroxylation, the metabolic fate of this compound shifts towards the synthesis of chenodeoxycholic acid.

Enzymatic Steps Independent of 12alpha-Hydroxylation

When CYP8B1 does not act on this compound, the molecule proceeds down a different enzymatic cascade. nih.govresearchgate.net This alternative route involves conversion into 5β-cholestane-3α,7α-diol, which then serves as a precursor for the formation of chenodeoxycholic acid. wikipedia.org This pathway highlights that the synthesis of chenodeoxycholic acid does not require the 12alpha-hydroxylation step. researchgate.net

Bifurcation Point in Primary Bile Acid Synthesis

The compound this compound is recognized as the branch point in the synthesis of the two primary bile acids, cholic acid and chenodeoxycholic acid. nih.govnih.gov The enzymatic activity of CYP8B1 is the key determinant at this metabolic crossroads. ontosight.aiwikipedia.org The balance between the activity of CYP8B1 and the enzymes of the chenodeoxycholic acid pathway dictates the relative amounts of these two crucial bile acids. wikipedia.orgwikipedia.org This balance is vital for proper bile composition and function. ontosight.ai Studies have demonstrated a direct correlation between the serum levels of this compound and the synthesis rates of both cholic acid and chenodeoxycholic acid, further solidifying its role as a central intermediate. nih.gov

Interactive Data Tables

Enzymatic Conversion of this compound

| Substrate | Enzyme | Product | Pathway |

| This compound | CYP8B1 (7alpha-hydroxycholest-4-en-3-one 12alpha-hydroxylase) | 7alpha,12alpha-Dihydroxycholest-4-en-3-one | Cholic Acid Synthesis |

| This compound | (Enzymes independent of 12alpha-hydroxylation) | 5β-Cholestane-3α,7α-diol | Chenodeoxycholic Acid Synthesis |

Key Enzymes in the Metabolic Fate of this compound

| Enzyme | Gene | Function | Impact on Bile Acid Profile |

| 7alpha-hydroxycholest-4-en-3-one 12alpha-hydroxylase | CYP8B1 | Catalyzes the 12alpha-hydroxylation of this compound. ontosight.aiwikipedia.org | Directs synthesis towards cholic acid. wikipedia.orgresearchgate.net |

| (Various) | - | Mediate the conversion to chenodeoxycholic acid precursors in the absence of CYP8B1 activity. | Leads to the formation of chenodeoxycholic acid. wikipedia.orgnih.gov |

Regulation of 7alpha Hydroxy 4 Cholesten 3 One Biosynthesis and Bile Acid Homeostasis

Transcriptional Control of Cholesterol 7alpha-Hydroxylase (CYP7A1) Activity

The regulation of bile acid synthesis occurs predominantly at the level of gene transcription for the rate-limiting enzyme, CYP7A1. wikipedia.orgunimi.it The CYP7A1 gene promoter contains response elements that allow for a sensitive modulation of its expression by various factors, including nuclear receptors, hormones, and inflammatory cytokines. wikipedia.orgcapes.gov.broup.com

A key feed-forward regulatory mechanism involves the Liver X Receptor alpha (LXRα), a nuclear receptor that senses cellular oxysterol levels. wikipedia.orgnih.gov When cholesterol levels are high, elevated oxysterol metabolites activate LXRα. nih.gov In rodents, activated LXRα stimulates the transcription of the CYP7A1 gene, thereby promoting the conversion of excess cholesterol into bile acids for elimination. nih.govoup.com However, a fundamental species difference exists, as LXRα activation in human hepatocytes has been shown to repress CYP7A1 expression, suggesting distinct strategies for cholesterol homeostasis regulation. nih.govoup.com

Conversely, transcription of CYP7A1 is inhibited by bile acids, steroid hormones, insulin, and certain growth factors. wikipedia.orgmdpi.com This transcriptional suppression is mediated by a complex interplay of other nuclear receptors and co-regulatory proteins, which are discussed in subsequent sections.

Negative Feedback Regulation by Bile Acids via Enterohepatic Circulation

The body maintains a stable bile acid pool through a highly efficient recycling system known as the enterohepatic circulation. After secretion into the intestine to aid in fat digestion, approximately 95% of bile acids are actively reabsorbed in the terminal ileum and returned to the liver via the portal circulation. frontiersin.org The remaining 5% is lost in feces and must be replenished by de novo synthesis in the liver. frontiersin.org

This circulatory loop forms the basis of a powerful negative feedback system that suppresses bile acid synthesis. frontiersin.org When the flux of bile acids returning to the liver is high, it signals a sufficient bile acid pool, leading to the repression of CYP7A1 gene transcription and a decrease in the synthesis of 7alpha-Hydroxy-4-cholesten-3-one and downstream bile acids. oup.com This feedback inhibition is crucial for preventing the accumulation of potentially toxic levels of bile acids in the liver. nih.gov

A primary mediator of the negative feedback from the gut to the liver is Fibroblast Growth Factor 19 (FGF19), a hormone produced in the intestine. frontiersin.orgnih.gov The process is initiated when reabsorbed bile acids bind to and activate the farnesoid X receptor (FXR), a nuclear receptor highly expressed in ileal enterocytes. nih.govnih.gov

FXR activation potently induces the transcription and secretion of FGF19 from these intestinal cells into the portal circulation. frontiersin.orgmaastrichtuniversity.nl FGF19 then travels to the liver, where it binds to its specific receptor complex, consisting of FGF receptor 4 (FGFR4) and its co-receptor β-Klotho. frontiersin.orgmaastrichtuniversity.nl This binding event triggers an intracellular signaling cascade that ultimately leads to the potent repression of CYP7A1 gene expression. nih.govmaastrichtuniversity.nlnih.gov This gut-liver signaling axis involving FXR and FGF19 is considered the principal pathway for the postprandial suppression of bile acid synthesis. mdpi.com

Diurnal Rhythmicity of Hepatic Bile Acid Synthesis and this compound Levels

The synthesis of bile acids, as reflected by serum levels of this compound (C4), exhibits a pronounced diurnal rhythm in humans. wikipedia.orgnih.gov This rhythm is notably different from that observed in rodents, where bile acid and cholesterol synthesis peak synchronously at night. nih.gov

In human subjects under standardized conditions, serum C4 concentrations show two distinct peaks during the daytime, typically occurring around 1:00 PM and 9:00 PM, with levels being two- to four-fold above baseline. nih.govsigmaaldrich.com Following the evening peak, C4 levels decline throughout the night and return to baseline values the next morning. nih.govsigmaaldrich.com This pattern is asynchronous with cholesterol synthesis, which peaks nocturnally between midnight and 4:00 AM. nih.gov The diurnal variation in C4 is maintained even in cholecystectomized individuals, indicating it is not dependent on gallbladder function. nih.gov

This rhythmicity is governed by the body's intrinsic circadian clock. nih.govfrontiersin.org Core clock genes, such as CLOCK and BMAL1, regulate the expression of clock-controlled transcription factors. researchgate.net Several of these factors, including D-site binding protein (DBP), nuclear receptor Rev-erbα (NR1D1), and E4BP4, directly influence the transcription of the CYP7A1 gene, thereby driving the daily oscillations in its expression and the subsequent production of this compound. nih.govnih.govfrontiersin.org

| Metabolic Marker | Process Represented | Peak Synthesis Time | Key Regulatory Enzyme |

|---|---|---|---|

| This compound (C4) | Bile Acid Synthesis | Daytime (approx. 1:00 PM and 9:00 PM) nih.govnih.gov | CYP7A1 wikipedia.org |

| Lathosterol | Cholesterol Synthesis | Nocturnal (approx. 12:00 AM - 4:00 AM) nih.gov | HMG-CoA Reductase mdpi.com |

Influence of Nuclear Receptors and Co-regulatory Proteins on Synthetic Rates

The rate of this compound synthesis is exquisitely controlled by a complex network of nuclear receptors and their associated co-regulatory proteins. oup.comnih.gov These factors act as sensors for bile acids, oxysterols, and other metabolic signals, integrating this information to fine-tune the transcription of the CYP7A1 gene. nih.gov

A key regulatory module involves a triumvirate of nuclear receptors: Farnesoid X Receptor (FXR), Small Heterodimer Partner (SHP), and Liver Receptor Homolog-1 (LRH-1). nih.govnih.gov LRH-1 is a transcription factor considered essential for the basal expression of CYP7A1. nih.govnih.gov The negative feedback by bile acids is mediated through FXR. Bile acid activation of FXR in the liver leads to the induction of SHP, another nuclear receptor that is unusual because it lacks a DNA-binding domain. nih.govwikipedia.org Instead, SHP functions by binding to and inhibiting the activity of other transcription factors. wikipedia.org The induced SHP protein inactivates LRH-1, thereby repressing CYP7A1 transcription. nih.govnih.gov

In addition to this primary axis, other nuclear receptors such as Pregnane X Receptor (PXR), Vitamin D Receptor (VDR), and Constitutive Androstane Receptor (CAR) can also be activated by bile acids and contribute to the regulation of their metabolism and detoxification. nih.gov Co-regulatory proteins, including histone acetylases (like CBP/P300) and deacetylases, further modulate transcription by altering chromatin structure at the CYP7A1 promoter, adding another layer of epigenetic control. ahajournals.orgnih.gov

| Receptor/Protein | Class | Primary Role in CYP7A1 Regulation | Activating Ligand(s)/Inducer(s) |

|---|---|---|---|

| CYP7A1 | Enzyme | Catalyzes the rate-limiting step of bile acid synthesis. wikipedia.org | N/A (Substrate: Cholesterol) |

| LXRα (NR1H3) | Nuclear Receptor | Stimulates transcription (rodents); Represses (humans). nih.govnih.gov | Oxysterols nih.gov |

| FXR (NR1H4) | Nuclear Receptor | Mediates negative feedback; Induces SHP and FGF19. oup.comnih.gov | Bile Acids (e.g., CDCA) oup.comnih.gov |

| LRH-1 (NR5A2) | Nuclear Receptor | Required for basal transcription of CYP7A1. nih.govnih.gov | Phospholipids (Endogenous) |

| SHP (NR0B2) | Nuclear Receptor | Inhibits LRH-1 activity, repressing CYP7A1. nih.govnih.govwikipedia.org | Induced by FXR activation nih.gov |

| FGF19 | Hormone | Represses CYP7A1 transcription via FGFR4 signaling. frontiersin.orgnih.gov | Induced by intestinal FXR activation frontiersin.org |

| Rev-erbα (NR1D1) | Nuclear Receptor | Participates in circadian regulation of CYP7A1. nih.govfrontiersin.org | Heme (Endogenous) |

Physiological Significance of 7alpha Hydroxy 4 Cholesten 3 One in Systemic Metabolism

Indirect Reflection of Hepatic Bile Acid Synthesis Rates

Research has consistently demonstrated a strong positive correlation between serum C4 concentrations and the synthesis rates of the primary bile acids, cholic acid and chenodeoxycholic acid. nih.govnih.gov For instance, studies involving patients with gallstones and normal liver function have shown a significant linear relationship between serum C4 and the synthesis of both cholic acid and chenodeoxycholic acid. nih.gov This correlation is further strengthened when individuals with chronic cholestatic liver disease are included in the analysis. nih.gov

The utility of serum C4 as a biomarker is underscored by its responsiveness to conditions that alter bile acid synthesis. For example, treatment with cholestyramine, a bile acid sequestrant that prevents the reabsorption of bile acids and thus stimulates their synthesis, leads to a marked increase in serum C4 levels. nih.gov Conversely, in conditions associated with low bile acid production, such as extrahepatic cholestasis and liver cirrhosis, serum C4 levels are typically lower. nih.gov

| Primary Bile Acid | Correlation Coefficient (r) with Serum C4 | Significance (P-value) |

|---|---|---|

| Cholic Acid (CA) | 0.59 | 0.02 |

| Chenodeoxycholic Acid (CDCA) | 0.75 | 0.001 |

| Total Primary Bile Acids | 0.83 | <0.001 |

This table is based on data from a study on patients with gallstones and normal liver function, demonstrating the positive linear correlation between serum C4 levels and the synthesis rates of primary bile acids. nih.gov

Interplay with Cholesterol Turnover and Excretion

The synthesis of bile acids is a major pathway for the catabolism and elimination of cholesterol from the body. merckmillipore.com As an integral intermediate in this process, this compound is intrinsically linked to cholesterol turnover and excretion. nih.govnih.gov The conversion of cholesterol to bile acids accounts for the disposal of a significant portion of the body's cholesterol pool, and the rate of this conversion is reflected in serum C4 levels.

When cholesterol levels are elevated, the body can upregulate the conversion of cholesterol to bile acids as a compensatory mechanism to reduce cholesterol stores. This increased flux through the bile acid synthesis pathway would be expected to lead to higher levels of C4. However, the relationship can be complex, particularly in states of hypercholesterolemia. In such conditions, simply measuring the absolute concentration of C4 may not accurately reflect the activity of cholesterol 7α-hydroxylase. nih.gov Research in animal models has suggested that the ratio of plasma C4 to total plasma cholesterol may be a more accurate marker of hepatic CYP7A1 activity in the presence of high cholesterol levels. nih.gov

Overexpression of CYP7A1 has been shown to promote hepatic bile acid synthesis and secretion, leading to increased biliary and fecal cholesterol excretion. merckmillipore.com This highlights the direct role of the pathway in which C4 is an intermediate in facilitating the removal of cholesterol from the body. Therefore, measuring serum C4 can provide valuable insights into the rate at which cholesterol is being actively turned over and eliminated via the bile acid synthetic route.

Role in the Enterohepatic Circulation of Bile Acids

The enterohepatic circulation is a highly efficient process in which the majority of bile acids secreted into the intestine are reabsorbed in the terminal ileum and returned to the liver via the portal circulation. nih.gov This recycling mechanism is crucial for maintaining the body's bile acid pool. This compound plays a significant role as a biomarker that reflects the integrity of this circulatory system. nih.govnih.gov

When the enterohepatic circulation is disrupted, for example, due to ileal disease or resection, bile acids are not efficiently reabsorbed and are lost in the feces. nih.govcaymanchem.com This loss of bile acids from the body triggers a feedback mechanism that leads to a compensatory increase in hepatic bile acid synthesis to replenish the pool. nih.gov This upregulation of synthesis is driven by an increase in the activity of CYP7A1, which in turn results in elevated levels of serum C4. nih.gov Consequently, high serum C4 concentrations are a hallmark of bile acid malabsorption. wikipedia.org

The regulation of this process is mediated in part by the ileal hormone Fibroblast Growth Factor 19 (FGF19). nih.gov In response to bile acid uptake in the ileum, FGF19 is released and travels to the liver, where it suppresses CYP7A1 expression, thereby downregulating bile acid synthesis. nih.govnih.gov In cases of bile acid malabsorption, the reduced ileal bile acid reabsorption leads to decreased FGF19 release. This diminished FGF19 signaling to the liver removes the brake on CYP7A1, leading to increased bile acid synthesis and, consequently, elevated serum C4 levels. nih.govwikipedia.org There is a significant inverse relationship between serum FGF19 and C4 levels, highlighting the homeostatic interplay between bile acid synthesis and its control via the enterohepatic circulation. nih.gov

| Condition | Median Serum C4 Level (ng/mL) | Range (ng/mL) |

|---|---|---|

| Healthy Subjects | 12 | 3-40 |

| Cholestyramine Treatment | 188 | 54-477 |

| Ileal Resection | 397 | 128-750 |

This table, based on published research, illustrates how disruptions in the enterohepatic circulation lead to significant changes in serum C4 levels. nih.gov

7alpha Hydroxy 4 Cholesten 3 One As a Biomarker in Clinical and Translational Research

Diagnostic Utility in Bile Acid Malabsorption (BAM) Syndromes

Bile acid malabsorption (BAM) is a condition characterized by an excess of bile acids in the colon, leading to chronic diarrhea. clevelandclinic.org The measurement of serum C4 has emerged as a convenient and reliable method for assessing BAM. nih.gov When bile acids are not properly reabsorbed in the ileum, the liver compensates by increasing their synthesis, which in turn elevates serum C4 levels. labcorp.comevexiadiagnostics.com

Assessment in Idiopathic Bile Acid Diarrhea

In cases of idiopathic bile acid diarrhea, also known as primary BAM, the underlying cause of malabsorption is not readily apparent. clevelandclinic.org Elevated serum C4 levels are a key indicator of this condition, reflecting the increased production of bile acids by the liver. wikipedia.org Studies have shown that measuring C4 can help diagnose idiopathic bile acid-induced diarrhea, with elevated levels observed in patients who respond to treatment. nih.gov The use of serum C4 offers a simpler alternative to older diagnostic methods. droracle.ai

Evaluation in Secondary Bile Acid Malabsorption (e.g., Crohn's Disease, Ileal Resection)

Secondary BAM occurs as a consequence of other medical conditions, most notably Crohn's disease and surgical resection of the ileum, the primary site of bile acid reabsorption. labcorp.comnih.gov Patients with Crohn's disease, particularly those who have undergone ileal resection, often experience bile acid diarrhea. nih.gov Research has demonstrated significantly increased serum concentrations of C4 in these patients. nih.govnih.gov A cutoff concentration of 48.3 ng/mL for C4 has been shown to identify patients with diarrhea likely due to BAM with high sensitivity and specificity. nih.gov Similarly, in pediatric patients with Crohn's disease, elevated C4 concentrations are common, especially following ileal resection, and are associated with non-bloody diarrhea even when the disease is in remission. nih.govoup.com

| Condition | Median C4 Level (ng/mL) | Key Finding |

| Crohn's Disease (with ileal resection) | 85.7 nih.govresearchgate.net | Significantly increased C4 levels compared to other groups. nih.gov |

| Crohn's Disease (active) | 53.1 nih.govresearchgate.netoup.com | Elevated C4 levels. |

| Crohn's Disease (remission) | 52.2 nih.govresearchgate.netoup.com | C4 levels remain elevated. |

| Healthy Controls | 3.7 nih.govresearchgate.netoup.com | Baseline C4 levels for comparison. |

Association with Irritable Bowel Syndrome with Diarrhea (IBS-D) Phenotype

A significant portion of patients diagnosed with irritable bowel syndrome with diarrhea (IBS-D) may actually have underlying BAM. labcorp.comnih.gov Studies have found that up to a third of individuals with IBS-D have elevated C4 levels, suggesting that bile acid malabsorption is a contributing factor to their symptoms. labcorp.com A meta-analysis confirmed that C4 levels are significantly higher in IBS-D patients compared to healthy individuals. researchgate.net The measurement of serum C4 can therefore be a valuable screening tool to identify this subgroup of IBS-D patients who might benefit from targeted therapies like bile acid sequestrants. droracle.ainih.gov

| Patient Group | Mean C4 Level (SD) (ng/mL) | Specificity of C4 for BAM |

| IBS-D Patients | 23.5 (23.1) nih.govsigmaaldrich.com | 83% nih.govsigmaaldrich.com |

| Healthy Volunteers | Not specified in this study, but a cutoff of ≥52.5 ng/mL was used based on a cohort of 184 healthy adults. nih.gov | Not Applicable |

Relevance in Microscopic Colitis-Associated Diarrhea

Microscopic colitis, which includes collagenous colitis and lymphocytic colitis, is another cause of chronic, watery diarrhea. tandfonline.com Bile acid malabsorption is frequently observed in these patients. nih.gov Studies have shown that serum C4 levels are often elevated in individuals with microscopic colitis, indicating an underlying BAM. nih.govresearchgate.netoup.com One study found that using a C4 cutoff of 48.9 ng/mL could detect BAM in these patients with 82.6% sensitivity and 84.3% specificity. nih.gov Another study, however, reported lower rates of BAM in their cohort with microscopic colitis based on a C4 threshold of over 22 ng/mL. tandfonline.com

| Condition | Median C4 Level (ng/mL) | Percentage with C4 Indicating BAM |

| Microscopic Colitis | 69.3 nih.govresearchgate.netoup.com | 60.5% (based on cut-off >48.4 ng/ml) oup.com |

| Collagenous Colitis | 10.2 (mean) tandfonline.com | 11.4% (based on cut-off >22 ng/ml) tandfonline.com |

| Lymphocytic Colitis | 13.95 (mean) tandfonline.com | 25% (based on cut-off >22 ng/ml) tandfonline.com |

| Healthy Controls | 3.7 nih.govresearchgate.netoup.com | Not Applicable |

Application in Inherited Disorders of Sterol Metabolism

Beyond its role in gastrointestinal disorders, 7alpha-hydroxy-4-cholesten-3-one is also a critical biomarker for certain inherited metabolic diseases.

Detection and Monitoring in Cerebrotendinous Xanthomatosis (CTX)

Cerebrotendinous xanthomatosis (CTX) is a rare, autosomal recessive lipid storage disorder caused by mutations in the CYP27A1 gene. nih.govnih.gov This genetic defect disrupts bile acid synthesis, leading to the accumulation of cholestanol (B8816890) and its precursors, including C4. nih.gov Consequently, elevated plasma or serum levels of C4 are a key diagnostic marker for CTX. researchgate.netnih.gov The quantification of C4 is proposed as a rapid and convenient diagnostic test for this condition. nih.govtestcatalog.org Furthermore, monitoring C4 levels is useful in assessing the therapeutic response to treatment with chenodeoxycholic acid, as effective therapy leads to a decrease in its concentration. researchgate.netnih.gov

| Patient Status | Mean C4 Level (ng/mL) | Key Finding |

| Untreated CTX Patient | 241 nih.gov | Significantly elevated C4 levels. |

| CTX Patient during LDL-apheresis | Varied (8-53% clearance per session) nih.gov | C4 levels decrease post-treatment but return to high levels within a week. |

| Normal Reference Value | ≤0.750 nmol/mL (equivalent to ~0.3 ng/mL) testcatalog.org | Establishes the baseline for a healthy individual. |

Prognostic and Monitoring Applications in Hepatic and Gastrointestinal Conditions

The serum level of this compound (C4), a bile acid precursor, serves as a valuable biomarker in the prognosis and monitoring of several liver and gastrointestinal diseases. wikipedia.org Its concentration in the blood reflects the rate of bile acid synthesis, which can be altered in various pathological states. wikipedia.orgnih.gov

In the realm of gastrointestinal disorders, C4 is particularly significant in identifying bile acid malabsorption (BAM), a condition often underlying chronic diarrhea. clevelandclinic.orgnih.gov Elevated C4 levels are found in patients with BAM, including those with diarrhea-predominant irritable bowel syndrome (IBS-D), Crohn's disease with ileal involvement, and those who have undergone ileal resection. nih.govlabcorp.comnih.gov For instance, in pediatric patients with Crohn's disease, elevated C4 concentrations are associated with ileal resection and non-bloody diarrhea, even when other inflammatory markers are not elevated. nih.gov This suggests that C4 can identify a subset of patients whose symptoms may be due to BAM and who could benefit from targeted therapies like bile acid sequestrants. nih.gov

The utility of C4 as a diagnostic screening tool for bile acid diarrhea (BAD) is well-documented. nih.govmayoclinic.org Although the 48-hour fecal bile acid test is considered the gold standard, it is cumbersome. nih.gov Serum C4 measurement offers a simpler, non-invasive alternative. mayoclinic.org Studies have established specific cutoff values for C4 to diagnose BAD with high specificity. For example, a C4 level greater than 52.5 ng/mL is considered suggestive of the condition. nih.govresearchgate.net

In cholestatic liver diseases, where bile flow is impaired, C4 levels can also provide prognostic information. While conditions like extrahepatic cholestasis and severe liver cirrhosis are associated with low bile acid production and thus low C4 levels, other scenarios show a different picture. nih.gov The monitoring of C4 can reflect the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, offering insights into the liver's metabolic state. nih.govresearchgate.net However, it's important to note that the complement component C4, a different molecule, has been studied more extensively as a marker for inflammation and disease activity in various liver conditions like autoimmune hepatitis and HCV-related diseases, and should not be confused with this compound. nih.govresearchgate.netlcsxyjy.com

Table 1: Serum C4 Levels in Various Patient Populations

This table presents representative data on serum C4 concentrations in different patient groups as reported in clinical research. Note that reference ranges and diagnostic cutoffs may vary between laboratories.

| Patient Group | Condition | Mean/Median C4 Level (ng/mL) | Key Finding | Source |

|---|---|---|---|---|

| Healthy Volunteers | - | 12 (median, range 3-40) | Establishes a baseline for normal C4 levels. | nih.gov |

| IBS-D Patients | Bile Acid Diarrhea | 23.5 (mean) | Patients with BAD have elevated C4 levels. | nih.gov |

| Crohn's Disease | With Ileal Resection | 81.2 (mean) | Ileal resection is strongly associated with increased C4. | nih.gov |

| Crohn's Disease | Without Ileal Resection | 24.3 (mean) | C4 levels are significantly lower without resection. | nih.gov |

Correlation with Fecal Bile Acid Excretion

A strong and direct correlation exists between the serum concentration of this compound (C4) and the rate of fecal bile acid excretion. mayoclinic.orgnih.gov C4 is an intermediate product in the primary pathway of bile acid synthesis, which is controlled by the enzyme cholesterol 7α-hydroxylase (CYP7A1). wikipedia.orgnih.gov This pathway is subject to negative feedback regulation by bile acids returning to the liver through the enterohepatic circulation. nih.gov

When fecal bile acid loss increases, as seen in bile acid malabsorption (BAM), fewer bile acids return to the liver. nih.gov This reduction in negative feedback leads to an upregulation of CYP7A1 activity and a subsequent increase in bile acid synthesis to compensate for the loss. wikipedia.orgnih.gov Consequently, the serum levels of the intermediate C4 rise, making it a reliable surrogate marker for increased fecal bile acid excretion. mayoclinic.orgnih.gov

Numerous studies have validated this correlation. Research has shown a significant positive linear relationship between serum C4 levels and the synthesis of primary bile acids like cholic acid and chenodeoxycholic acid. nih.gov This relationship holds true for both individuals with normal liver function and those with certain chronic liver diseases. nih.gov

This strong correlation is the foundation for using serum C4 as a diagnostic test for bile acid diarrhea (BAD). nih.govnih.gov Instead of undergoing a complex 48-hour stool collection to measure fecal bile acids directly, a simple fasting blood test for C4 can provide a reliable indication of excessive fecal bile acid loss. nih.govmayoclinic.org For every 10 ng/mL increase in serum C4, there is a two-fold higher likelihood of diagnosing BAD. nih.gov This makes the C4 test a clinically valuable tool for identifying patients who may have chronic diarrhea due to this underlying mechanism. nih.govmayoclinic.org

Table 2: Correlation and Diagnostic Performance of Serum C4 for Bile Acid Diarrhea

This table summarizes findings on the correlation of serum C4 with bile acid synthesis and its diagnostic accuracy for identifying bile acid diarrhea, often compared to gold standard methods.

| Parameter | Metric | Value/Finding | Significance | Source |

|---|---|---|---|---|

| Correlation | ||||

| C4 vs. Total Primary Bile Acid Synthesis | Correlation Coefficient (r) | 0.83 | Strong positive correlation in patients with gallstones. | nih.gov |

| C4 vs. Total Primary Bile Acid Synthesis | Correlation Coefficient (r) | 0.87 | Strong positive correlation in a mixed group including patients with cholestatic liver disease. | nih.gov |

| Diagnostic Performance for BAD | ||||

| Serum C4 vs. 48h Fecal Bile Acids | Specificity | 83% | High specificity in diagnosing BAD at a cutoff of >52.5 ng/mL. | nih.govresearchgate.net |

| Combined Serum C4 and Fecal Primary BA | Area Under Curve (AUC) | 0.86 | Excellent predictive ability for diagnosing BAD. | nih.gov |

| Combined Serum C4 and Fecal Primary BA | Sensitivity | 79% | Good ability to correctly identify patients with BAD. | nih.gov |

Advanced Methodologies for Quantification of 7alpha Hydroxy 4 Cholesten 3 One in Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

LC-MS/MS has emerged as the gold standard for the accurate and sensitive quantification of C4 in biological samples like serum and plasma. researchgate.netnih.govnih.gov This is due to its high specificity and ability to detect low concentrations of the analyte. nih.govnih.gov Various LC-MS/MS methods have been developed and validated, each with specific protocols for sample preparation, chromatography, and mass spectrometric detection. researchgate.netnih.govnih.gov

Effective sample preparation is paramount for reliable LC-MS/MS analysis. The primary goals are to remove interfering substances from the biological matrix and concentrate the analyte of interest. Common techniques for C4 include:

Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile, often with an acid such as formic acid, is added to the serum or plasma sample to precipitate proteins. nih.gov While straightforward, it may result in less clean extracts compared to other methods. nih.gov

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of C4 from the aqueous sample into an immiscible organic solvent. researchgate.netconsensus.app This technique can provide cleaner extracts than PPT. researchgate.net

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain C4 while other matrix components are washed away. celerion.com The retained C4 is then eluted with a suitable solvent. celerion.com This method is known for producing clean extracts and allowing for analyte concentration. celerion.comoup.com Some methods employ a 96-well plate format for high-throughput analysis. researchgate.netconsensus.appresearchgate.net

The choice of extraction method depends on the desired level of sample cleanup, throughput requirements, and the specific LC-MS/MS system used.

To ensure the highest accuracy and precision, isotope dilution mass spectrometry is the preferred quantification method. This involves the use of a stable isotope-labeled internal standard (IS), most commonly a deuterated form of C4 (e.g., d7-C4). nih.govnih.govcaymanchem.com The IS is added to the sample at the beginning of the preparation process. nih.gov Since the IS is chemically identical to the analyte but has a different mass, it co-elutes and is detected simultaneously by the mass spectrometer. nih.gov By measuring the ratio of the analyte to the IS, any variations in sample extraction, injection volume, and ionization efficiency are compensated for, leading to highly reliable results. nih.gov

Validated LC-MS/MS methods for C4 quantification demonstrate excellent analytical performance. Key validation parameters include:

Sensitivity: The lower limit of quantification (LLOQ) is the lowest concentration of C4 that can be reliably measured. Reported LLOQs for C4 assays are typically in the low ng/mL range, with some methods achieving sensitivities as low as 0.04 ng/mL. nih.govelsevierpure.com

Specificity: The method must be able to distinguish C4 from other structurally similar compounds in the matrix. The use of tandem mass spectrometry (MS/MS) provides high specificity by monitoring specific precursor-to-product ion transitions for both C4 and its internal standard. researchgate.netnih.gov

Linearity: The assay should demonstrate a linear relationship between the measured signal and the concentration of C4 over a defined range. nih.gov Typical calibration curve ranges for C4 are from the LLOQ up to several hundred ng/mL. nih.govnih.govcelerion.com

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy is the closeness of the measured value to the true value. Validated methods for C4 consistently show high precision (low coefficient of variation) and accuracy. celerion.comnih.gov

| Parameter | Typical Performance of C4 LC-MS/MS Assays |

| Lower Limit of Quantification (LLOQ) | 0.04 - 0.50 ng/mL nih.govnih.gov |

| Linearity Range | 0 - 200 ng/mL nih.govcelerion.com |

| Analytical Recovery | Average 99% (range 93–107%) nih.gov |

| Precision (CV%) | <15% celerion.com |

| Accuracy (%) | Within ±15% of the nominal value celerion.com |

Considerations for Pre-analytical Variability and Sample Handling in Clinical Studies

Several pre-analytical factors can influence the measured concentration of C4 and must be carefully controlled in clinical studies:

Fasting Status: C4 levels exhibit diurnal variation, so fasting morning samples are recommended to ensure consistency and comparability of results. wikipedia.orgmayocliniclabs.com A fast of at least 12 hours is often required. mayocliniclabs.com

Medications: Certain medications can interfere with bile acid metabolism and therefore affect C4 levels. For instance, patients should typically discontinue bile acid sequestrants for 24 hours and statins for 5 days before sample collection. mayocliniclabs.com

Sample Stability: The stability of C4 in whole blood and serum is a critical consideration. Studies have shown that C4 concentrations can decline in unseparated blood over time, though the change may not be significant for up to 12 hours. researchgate.netconsensus.appnih.gov For long-term storage, serum samples should be frozen. mayocliniclabs.com

Comparison with Other Established Biomarkers of Bile Acid Homeostasis (e.g., SeHCAT, FGF19)

C4 is often compared with other biomarkers used to assess bile acid homeostasis, particularly in the context of bile acid diarrhea (BAD).

75Se-homocholic acid taurine (B1682933) (SeHCAT) Test: The SeHCAT test, which measures the retention of a radiolabeled synthetic bile acid, has historically been considered a gold standard for diagnosing BAD. nih.govnih.gov However, its use is limited in many countries, including the USA, due to the involvement of a radiolabel. nih.gov Studies have shown a strong inverse correlation between serum C4 levels and SeHCAT retention, indicating that higher C4 levels are associated with lower SeHCAT retention (i.e., increased bile acid loss). researchgate.netnih.gov A C4 level greater than 48.4 ng/mL has been reported to have a high sensitivity and specificity for diagnosing BAD when compared to the SeHCAT test. researchgate.net

Fibroblast Growth Factor 19 (FGF19): FGF19 is an ileal hormone that regulates bile acid synthesis. nih.govresearchgate.net In individuals with BAD, FGF19 levels are often low, leading to increased bile acid production. nih.govnih.gov There is a significant inverse relationship between serum C4 and FGF19 levels. nih.govnih.gov While both are valuable biomarkers, some studies suggest that a combination of C4 and FGF19 may provide a more comprehensive assessment of bile acid dysregulation. nih.govresearchgate.net

| Biomarker | Principle | Advantages | Disadvantages |

| 7alpha-Hydroxy-4-cholesten-3-one (C4) | Measures the rate of bile acid synthesis. nih.govnih.gov | Non-invasive (blood test), widely applicable, no radiation. nih.govdroracle.ai | Diurnal variation requires fasting samples. wikipedia.orgmayocliniclabs.com |

| SeHCAT | Measures the retention of a radiolabeled bile acid analog. nih.gov | Considered a gold standard for bile acid malabsorption. researchgate.net | Involves radiation, limited availability. nih.govnih.gov |

| FGF19 | Measures the level of an ileal hormone that regulates bile acid synthesis. nih.govresearchgate.net | Non-invasive (blood test), reflects feedback regulation. nih.gov | Can be influenced by factors other than bile acid malabsorption. |

Future Research Directions and Unexplored Avenues for 7alpha Hydroxy 4 Cholesten 3 One

The scientific community's understanding of 7alpha-Hydroxy-4-cholesten-3-one (C4), a key intermediate in the neutral pathway of bile acid synthesis, has grown significantly. However, numerous questions remain, opening up exciting avenues for future research that could reshape its role from a simple metabolic intermediate to a dynamic signaling molecule and a versatile clinical biomarker.

Q & A

Q. How can enzyme inhibitors/inducers be tested for effects on this compound levels?

- Methodological Answer : Use a tiered approach:

- In vitro screening : Microsomal assays with recombinant CYP7A1/CYP8B1 and test compounds (e.g., ursodeoxycholic acid).

- In vivo testing : Dose-response studies in rodents, with serial blood sampling for LC-MS/MS analysis.

- Clinical translation : Phase I trials with pharmacodynamic endpoints (e.g., this compound levels pre/post-treatment) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.